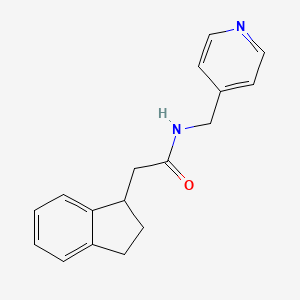
N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide, also known as compound X, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. The molecule belongs to the class of piperidine carboxamides and is synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X involves its binding to the α7 nAChR, which is a ligand-gated ion channel. By binding to this receptor, N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X blocks the influx of calcium ions into the neuron, which is necessary for proper neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X can modulate several neurotransmitter systems, including acetylcholine, dopamine, and glutamate. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. However, one limitation is the potential for off-target effects, as N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X may also interact with other receptors or ion channels.
Direcciones Futuras
There are several potential future directions for research on N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X. One area of interest is the development of more potent and selective α7 nAChR antagonists for therapeutic use. Additionally, further studies are needed to explore the potential of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, research is needed to better understand the biochemical and physiological effects of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X on neurotransmitter systems and synaptic plasticity.
Métodos De Síntesis
The synthesis of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X involves several steps, starting with the preparation of 3'-fluorobiphenyl-4-carboxylic acid and pyrimidine-2-carboxylic acid. These two N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamides are then coupled using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form 1-(pyrimidin-2-ylmethyl)-3'-fluorobiphenyl-4-carboxylic acid.
The next step involves the reduction of the carboxylic acid group to an alcohol using a reducing agent, such as lithium aluminum hydride (LiAlH4). The resulting alcohol is then converted to the corresponding chloride using thionyl chloride (SOCl2).
Finally, the piperidine moiety is introduced through a reductive amination reaction using the chloride intermediate and piperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB).
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in several neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders.
Propiedades
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c24-20-6-1-4-18(14-20)17-7-9-21(10-8-17)27-23(29)19-5-2-13-28(15-19)16-22-25-11-3-12-26-22/h1,3-4,6-12,14,19H,2,5,13,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNVLCPAKHDXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621067.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5621075.png)
![(3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone](/img/structure/B5621082.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5621101.png)
![N-[(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5621103.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)

![3,4-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5621133.png)


![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-methoxybenzyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5621147.png)
